molecular formula C7H5IO3 B092841 1-Hydroxy-1,2-benziodoxol-3(1H)-one CAS No. 131-62-4

1-Hydroxy-1,2-benziodoxol-3(1H)-one

Cat. No.: B092841
CAS No.: 131-62-4
M. Wt: 264.02 g/mol
InChI Key: AZJIXRYFAZOEMC-UHFFFAOYSA-N
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Description

1-Hydroxy-1,2-benziodoxol-3(1H)-one is a hypervalent iodine compound known for its unique chemical properties and applications in organic synthesis. It is often used as an oxidizing agent and has found utility in various chemical reactions due to its stability and reactivity .

Mechanism of Action

Target of Action

It is commonly used as an active esterification and acylation agent in organic synthesis .

Mode of Action

This compound is often used in the synthesis of biologically important compounds . It interacts with its targets by facilitating the formation of ester and amide bonds, which are crucial in the structure of many bioactive molecules.

Action Environment

The action, efficacy, and stability of 1-Hydroxy-3-oxo-1,3-dihydro-1,2-benzoiodoxole can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain its stability and efficacy as a synthetic reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1,2-benziodoxol-3(1H)-one can be synthesized through the oxidation of 2-iodobenzoic acid. A common method involves treating 2-iodobenzoic acid with sodium hypochlorite in the presence of carbon dioxide at room temperature . This reaction yields the desired product efficiently without the need for high pressures or elevated temperatures.

Industrial Production Methods: While specific industrial production methods are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1,2-benziodoxol-3(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-1,2-benziodoxol-3(1H)-one is unique due to its stability and efficiency as an oxidizing agent. Its ability to facilitate a wide range of organic transformations under mild conditions sets it apart from other hypervalent iodine compounds .

Properties

IUPAC Name

1-hydroxy-1λ3,2-benziodoxol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJIXRYFAZOEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156834
Record name 1,2-Benziodoxole, 1,3-dihydro-1-hydroxy-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-62-4
Record name 1-Hydroxy-1,2-benziodoxol-3(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benziodoxole, 1,3-dihydro-1-hydroxy-3-oxo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 131-62-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benziodoxole, 1,3-dihydro-1-hydroxy-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-1,2-benziodoxol-3(1H)-one
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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for IBX?

A1: IBX has the molecular formula C7H5IO4 and a molecular weight of 280.01 g/mol. Key spectroscopic data includes:

  • 1H-NMR (DMSO-d6): δ 8.15 (d, 1H), 8.01 (d, 1H), 7.98 (t, 1H), 7.84 (t, 1H). []
  • 13C-NMR (DMSO-d6): δ 167.49, 146.59, 133.39, 132.97, 131.36, 130.10, 124.99. []

Q2: What is the physical appearance and solubility of IBX?

A2: IBX typically appears as a white microcrystalline solid. [, ] It exhibits solubility in DMSO and DMSO/THF mixtures, but is insoluble in water and most organic solvents. []

Q3: How stable is IBX and what precautions should be taken during handling?

A3: While IBX is moisture-stable, it poses an explosion risk under excessive heating (above 200 °C) or impact. [] Therefore, it's crucial to handle IBX with care, avoiding heat and mechanical shock.

Q4: What are the primary applications of IBX in organic synthesis?

A4: IBX serves as a potent oxidizing agent, facilitating various transformations including:

  • Oxidation of alcohols to aldehydes and ketones. [, , , ]
  • Oxidative cleavage of oximes and tosylhydrazones to carbonyl compounds. []
  • α-Hydroxylation of ketones. []
  • Oxygenation of α,β-unsaturated carbonyl compounds. []
  • Synthesis of iodonium salts. []

Q5: Can IBX be used for selective oxidations?

A6: Yes, IBX demonstrates selectivity in several oxidation reactions. For instance, it can oxidize alcohols to aldehydes or ketones without over-oxidation to carboxylic acids. [] This selectivity makes IBX a valuable tool for complex molecule synthesis.

Q6: Are there polymer-supported versions of IBX?

A7: Yes, researchers have developed polymer-supported IBX reagents. [, ] These offer advantages such as simplified workup procedures and the potential for reagent recycling.

Q7: Are there any examples of IBX participating in palladium-catalyzed reactions?

A8: Yes, IBX has been successfully employed in palladium-catalyzed coupling reactions with arylboronic acids and arylborates to produce biaryl-2-carboxylic acids. [, ]

Q8: How does the morphology of IBX precursor, 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, affect DMP synthesis?

A9: The physical form of the IBX precursor (microcrystalline powder, macrocrystalline material, or a mixture) significantly influences its reactivity in DMP synthesis. [] The microcrystalline powder form exhibits higher reactivity and facilitates a more reproducible conversion to DMP.

Q9: Is IBX considered a single-electron-transfer (SET) reagent?

A10: While IBX primarily acts as a two-electron oxidant, studies suggest it can participate in SET processes under certain conditions. [, ] For instance, in the synthesis of iminoquinones from anilines using IBX in DMSO, a SET mechanism has been proposed. []

Q10: What are some alternative reagents for reactions where IBX is commonly used?

A10: Alternatives to IBX depend on the specific transformation, but may include:

    Q11: What are the safety concerns associated with IBX?

    A12: IBX's explosive nature necessitates careful handling, especially avoiding heat and impact. [] Appropriate safety measures, including personal protective equipment and explosion-proof equipment, should be employed when working with IBX.

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